![molecular formula C23H26N2O3 B14006040 N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide CAS No. 87626-66-2](/img/structure/B14006040.png)
N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Diethylamine, ethyl chloroacetate
Conditions: Basic medium, room temperature
Product: N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Chromen Core
Reagents: Phenylacetic acid, salicylaldehyde
Conditions: Acidic medium, reflux
Product: 4-oxo-2-phenylchromen
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives with hydroxyl or carbonyl groups
-
Reduction: Reduction reactions can modify the chromen core or the acetamide group.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Mild to moderate temperatures
Products: Reduced derivatives with amine or alcohol groups
-
Substitution: Substitution reactions can introduce various substituents on the chromen or acetamide moieties.
Reagents: Halogenated compounds, nucleophiles
Conditions: Room temperature to reflux
Products: Substituted derivatives with halogen, alkyl, or aryl groups
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of the chromen core, leading to different chemical and biological properties.
N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide: This compound features a pyrrolidinyl group, which may alter its pharmacological profile.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.
Eigenschaften
CAS-Nummer |
87626-66-2 |
|---|---|
Molekularformel |
C23H26N2O3 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-25(4-2)14-13-24-22(27)15-18-11-8-12-19-20(26)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
BGUAVDLHQORQPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


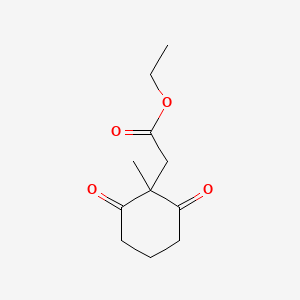
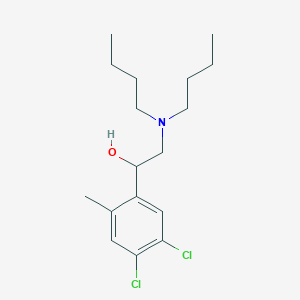
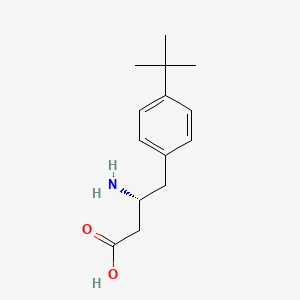
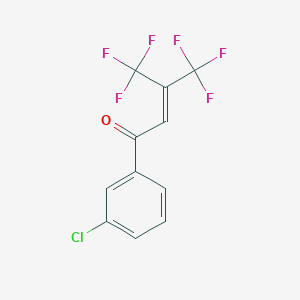

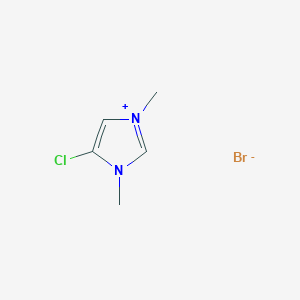
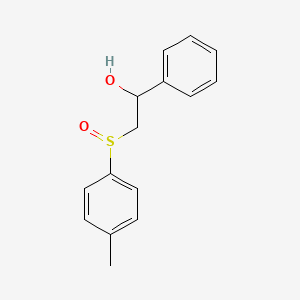
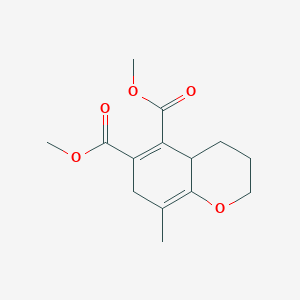
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
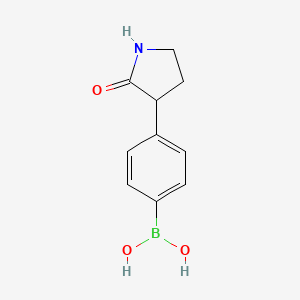


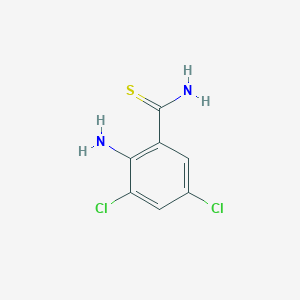
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
